molecular formula C12H15FN2O B2482367 1-[(4-Fluorophenyl)acetyl]piperazine CAS No. 954276-56-3

1-[(4-Fluorophenyl)acetyl]piperazine

Cat. No.: B2482367
CAS No.: 954276-56-3
M. Wt: 222.263
InChI Key: MWKJJWVOYQYVGP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1-[(4-Fluorophenyl)acetyl]piperazine can be synthesized through various methods. One common synthetic route involves the reaction of 4-fluoroaniline with bis(2-chloroethyl)amine hydrochloride in the presence of diethylene glycol monomethyl ether . The reaction is carried out under reflux conditions with microwave irradiation at a power of 800W for 3 minutes . After the reaction, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then treated with ethanol and diethyl ether to precipitate the product .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of microwave irradiation in the synthesis process helps to reduce reaction time and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

1-[(4-Fluorophenyl)acetyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(4-Fluorophenyl)acetyl]piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenyl)acetyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[(4-Fluorophenyl)acetyl]piperazine can be compared with other similar compounds, such as:

    1-[(4-Bromophenyl)acetyl]piperazine: Similar in structure but contains a bromine atom instead of a fluorine atom.

    1-[(4-Chlorophenyl)acetyl]piperazine: Contains a chlorine atom instead of a fluorine atom, which can also affect its chemical and biological properties.

    1-[(4-Methylphenyl)acetyl]piperazine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

2-(4-fluorophenyl)-1-piperazin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c13-11-3-1-10(2-4-11)9-12(16)15-7-5-14-6-8-15/h1-4,14H,5-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKJJWVOYQYVGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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